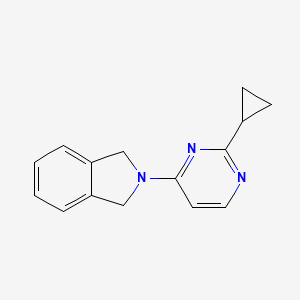
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-bromo-1,1,2,2-tetrafluoroethyl group. The unique combination of bromine and fluorine atoms in its structure imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzimidazole and 2-bromo-1,1,2,2-tetrafluoroethane.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Synthetic Route: The benzimidazole is reacted with 2-bromo-1,1,2,2-tetrafluoroethane under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromo-1,1,2,2-tetrafluoroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced products.
Substitution Reactions: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its fluorinated moiety.
Mechanism of Action
The mechanism of action of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole can be compared with other similar compounds, such as:
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a benzimidazole ring.
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole: Contains a pyrazole ring, offering different chemical properties and applications.
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-indazole: Features an indazole ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of the benzimidazole ring with the 2-bromo-1,1,2,2-tetrafluoroethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4N2/c10-8(11,12)9(13,14)16-5-15-6-3-1-2-4-7(6)16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNFAJYVOSFEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)





![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)
![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)



